[3-(Cyclohexylcarbamoyl)phenyl] acetate
Description
[3-(Cyclohexylcarbamoyl)phenyl] acetate is a synthetic organic compound characterized by a phenyl ring substituted at the 3-position with a cyclohexylcarbamoyl group (-NHCO-cyclohexyl) and an acetate ester (-OAc) (Figure 1). Its molecular formula is C₁₅H₁₉NO₃, with a molecular weight of 261.32 g/mol.
Properties
IUPAC Name |
[3-(cyclohexylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(17)19-14-9-5-6-12(10-14)15(18)16-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIHCHLSRSZKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Cyclohexylcarbamoyl)phenyl] acetate can be achieved through several methods:
Esterification Reaction: This involves the reaction of 3-(cyclohexylamino)carbonylphenol with acetic anhydride in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Transesterification: This method involves the exchange of the ester group in an ester compound with the ester group in another ester compound. This reaction can be catalyzed by acids or bases and often requires heating to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The ester group in [3-(Cyclohexylcarbamoyl)phenyl] acetate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 3-(cyclohexylamino)carbonylphenol and acetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Hydrolysis: 3-(cyclohexylamino)carbonylphenol and acetic acid.
Reduction: Corresponding alcohol.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-[(Cyclohexylamino)carbonyl]phenyl acetate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of [3-(Cyclohexylcarbamoyl)phenyl] acetate involves its interaction with specific molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. The cyclohexylamino carbonyl group may also interact with biological receptors or enzymes, influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Cyclohexylcarbamoyl Groups
(3-(Cyclohexylcarbamoyl)phenyl)boronic acid
- Molecular formula: C₁₃H₁₈BNO₃.
- Key differences : Replaces the acetate ester with a boronic acid (-B(OH)₂), making it a critical building block for Suzuki-Miyaura cross-coupling reactions in pharmaceutical synthesis .
[N-(Cyclohexylcarbamoyl)glycinato]triphenyltin
- Molecular formula : C₂₉H₃₀N₂O₃Sn.
- Key differences: Incorporates a tin (Sn) atom and a glycinato ligand. Exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria, ranked second in inhibitory activity among organotin compounds .
Carboxamide Derivatives with Amino Acid Linkages
2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}propanoic acid (2CMPA)
- Molecular formula : C₁₇H₂₂N₂O₄.
- Applications : Studied for enzyme inhibition or receptor binding, unlike the acetate derivative’s ester-driven hydrolysis profile.
Ester-Containing Compounds
Benzyl Phenyl Acetate
- Molecular formula : C₁₅H₁₄O₂.
- Key differences : Lacks the cyclohexylcarbamoyl group but shares the acetate ester. Used in flavor/fragrance industries due to its stability and low toxicity .
- Comparison : Highlights the critical role of the cyclohexylcarbamoyl group in [3-(Cyclohexylcarbamoyl)phenyl] acetate for targeted bioactivity.
Table 1: Structural and Functional Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
